molecular formula C18H21N3O4 B2853998 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034445-24-2

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2853998
CAS RN: 2034445-24-2
M. Wt: 343.383
InChI Key: IVOVHMUFMHLJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has been synthesized for scientific research applications. This compound has been found to have potential uses in various fields of research, including pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The compound may serve as a precursor in the synthesis of various therapeutic agents. Its structural features, such as the methoxypyridazinyl moiety, could be pivotal in the development of new drugs with potential activity against a range of diseases. For instance, analogs of pyrazinamide, a first-line anti-tuberculosis drug, have shown promise in enhancing anti-TB activity . The compound’s molecular framework could be modified to improve its pharmacokinetic properties and efficacy against drug-resistant strains of tuberculosis.

properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13(24-14-6-4-3-5-7-14)18(22)21-11-10-15(12-21)25-17-9-8-16(23-2)19-20-17/h3-9,13,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOVHMUFMHLJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OC2=NN=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one

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